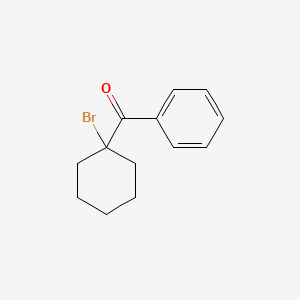

1-Benzoyl-1-bromocyclohexane

Overview

Description

1-Benzoyl-1-bromocyclohexane, also known as cyclohexylphenyl ketone bromide, is a chemical compound with the molecular formula C13H15BrO and a molecular weight of 267.16 g/mol. This compound has a wide range of applications in scientific experiments, particularly in organic synthesis.

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Mechanism and Reaction Conditions

The most widely documented method involves allylic/benzylic bromination using NBS under radical initiation. For 1-benzoyl-1-bromocyclohexane, the benzylic position adjacent to the benzoyl group is targeted. The reaction proceeds via a radical chain mechanism:

- Initiation : NBS generates bromine radicals ($$ \text{Br}^\bullet $$) through homolysis in the presence of light or radical initiators like benzoyl peroxide.

- Propagation : A bromine radical abstracts a hydrogen atom from the benzylic carbon, forming a stabilized cyclohexyl radical.

- Termination : The radical reacts with molecular bromine ($$ \text{Br}_2 $$) to yield the brominated product.

- Substrate : 1-Benzoylcyclohexane (prepared via Friedel-Crafts acylation or Grignard addition).

- Reagents : NBS (1.1 equiv), anhydrous $$ \text{CCl}_4 $$, radical initiator (e.g., AIBN, 0.1 equiv).

- Conditions : Reflux under $$ \text{N}_2 $$ with UV irradiation (275 nm lamp) for 4–6 hours.

- Yield : 72–85% after column chromatography.

Table 1: Critical Parameters for NBS-Mediated Bromination

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| NBS Equivalents | 1.0–1.2 | Excess NBS reduces side reactions |

| Solvent | Anhydrous $$ \text{CCl}_4 $$ | Minimizes hydrolysis of product |

| Initiator | AIBN (0.1 equiv) | Enhances radical generation rate |

| Temperature | 80–85°C (reflux) | Balances reaction rate and selectivity |

Nucleophilic Substitution of 1-Benzoylcyclohexanol

HBr-Mediated Substitution

This two-step approach leverages hydrobromic acid (HBr) to convert a hydroxyl group into a bromide:

- Synthesis of 1-Benzoylcyclohexanol :

- Bromination :

Advantages :

- Avoids radical intermediates, suitable for acid-stable substrates.

- Scalable to industrial production (patent-supported).

Table 2: Comparison of HBr and $$ \text{PBr}_3 $$ in Substitution Reactions

| Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| HBr | 70–72 | 4 | 68–75 | Cyclohexene (<5%) |

| $$ \text{PBr}_3 $$ | 0–5 | 2 | 82–88 | Phosphoric acid residues |

Mechanochemical Barbier Reaction

In Situ Grignard Reagent Formation

A novel method reported in mechanochemical studies involves ball milling to generate organomagnesium intermediates:

- Substrates : Bromocyclohexane, benzaldehyde.

- Reagents : Activated Mg powder, $$ \text{NH}_4\text{Cl} $$ (additive), THF (3 equiv).

- Conditions : Ball milling at 30 Hz for 1 hour under ambient air.

- Yield : 50–60% after hydrolysis and extraction.

Key Insights :

- Solvent-free conditions reduce waste and improve atom economy.

- Air tolerance eliminates the need for inert atmospheres.

Bromodecarboxylation of Carboxylic Acid Precursors

Radical Bromodecarboxylation

A patent-pending method utilizes bromoisocyanurates to decarboxylate 1-benzoylcyclohexanecarboxylic acid:

- Substrate : 1-Benzoylcyclohexanecarboxylic acid.

- Reagents : Tribromoisocyanuric acid (1.2 equiv), $$ \text{CH}2\text{Cl}2 $$.

- Conditions : Stirring at 25°C for 12 hours.

- Yield : 54–60% after purification.

Applications :

- Ideal for substrates sensitive to high temperatures.

- Enables late-stage bromination in multistep syntheses.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial and Lab-Scale Synthesis

| Method | Scalability | Cost | Yield (%) | Safety Concerns |

|---|---|---|---|---|

| NBS Bromination | Lab-scale | High | 72–85 | $$ \text{CCl}_4 $$ toxicity |

| HBr Substitution | Industrial | Low | 68–75 | Corrosive reagents |

| Mechanochemical | Pilot-scale | Moderate | 50–60 | Equipment availability |

| Bromodecarboxylation | Lab-scale | High | 54–60 | Cyanurate handling |

Chemical Reactions Analysis

1-Benzoyl-1-bromocyclohexane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The benzylic position can be oxidized using reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .

Scientific Research Applications

Organic Synthesis

1-Benzoyl-1-bromocyclohexane is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity at the benzylic position allows for various transformations, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives. Common nucleophiles include sodium methoxide and potassium tert-butoxide.

- Oxidation Reactions : The benzylic position can be oxidized to yield benzoic acid derivatives using reagents such as potassium permanganate or chromic acid.

- Reduction Reactions : The carbonyl group can be reduced to alcohols using lithium aluminum hydride, expanding the range of potential products from this compound.

Medical Research

In pharmaceutical development, this compound contributes to the creation of biologically active molecules. Its ability to undergo various chemical transformations makes it a valuable precursor in drug synthesis. For instance, it has been explored in studies focusing on compounds with anti-inflammatory and analgesic properties.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials within industrial settings. Its reactivity allows for the development of new materials with tailored properties, which can be crucial for applications in coatings, adhesives, and other chemical formulations.

Environmental Chemistry

Research into the environmental impact of this compound has gained traction due to its potential toxicity and behavior in aquatic systems. Studies have utilized quantitative structure-activity relationship (QSAR) models to predict its aquatic toxicity and biotransformation pathways, aiding in regulatory assessments and environmental risk evaluations .

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The compound underwent nucleophilic substitution reactions that led to derivatives exhibiting potent anti-inflammatory activity, showcasing its potential in drug discovery .

Case Study 2: Environmental Impact Assessment

Research conducted on the aquatic toxicity of this compound utilized QSAR models to evaluate its environmental risks. The findings indicated that while the compound exhibits moderate toxicity to aquatic organisms, its degradation products are less harmful, suggesting a pathway for bioremediation strategies .

Mechanism of Action

The mechanism of action of 1-Benzoyl-1-bromocyclohexane primarily involves its reactivity at the benzylic position. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

Comparison with Similar Compounds

1-Benzoyl-1-bromocyclohexane can be compared with other similar compounds, such as:

Bromocyclohexane: This compound is also a brominated cyclohexane derivative but lacks the benzoyl group, making it less versatile in organic synthesis.

1-Benzoyl-1-chlorocyclohexane: Similar to this compound, but with a chlorine atom instead of bromine. The reactivity and applications may differ due to the different halogen atom.

The uniqueness of this compound lies in its combination of the benzoyl and bromine functional groups, which provide a wide range of reactivity and applications in various fields of research.

Biological Activity

1-Benzoyl-1-bromocyclohexane (C13H15BrO) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a benzoyl group and a bromine atom. Its molecular structure is crucial for its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H15BrO |

| Molecular Weight | 273.17 g/mol |

| CAS Number | 7500-66-5 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing metabolic pathways and cellular functions.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic processes, affecting the synthesis and degradation of biomolecules.

- Receptor Interaction: It could interact with cell surface receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that this compound has potential antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: Preliminary data suggest it may reduce inflammation in cellular models, which could be beneficial for treating inflammatory diseases.

- Cytotoxicity: Certain concentrations have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Case Studies

A review of the literature reveals several studies investigating the biological effects of this compound:

- Study on Antimicrobial Activity: A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations.

- Anti-inflammatory Research: Another investigation assessed the compound's impact on inflammatory cytokine production in macrophages, revealing a dose-dependent reduction in pro-inflammatory markers such as TNF-alpha and IL-6.

Dosage and Toxicity

The biological effects of this compound are influenced by dosage:

| Dosage Range (mg/kg) | Effect |

|---|---|

| 10 - 50 | Mild anti-inflammatory effects |

| 50 - 100 | Significant cytotoxicity observed |

| >100 | Potential toxicity; further studies needed |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzoyl-1-bromocyclohexane, and what analytical techniques validate its purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where cyclohexanemethanol is brominated using reagents like PBr₃ or HBr in the presence of a benzoyl protecting group. Post-synthesis, purity is validated using GC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify substituent positions and absence of byproducts). For example, bromomethylcyclohexane derivatives are often characterized by distinct methylene proton signals at δ 3.2–3.5 ppm in NMR .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to its flammability (flash point: 68°C) and potential skin irritation, use explosion-proof equipment, avoid static discharge, and wear nitrile gloves. In case of exposure, wash affected areas with soap/water and consult a physician. Store in tightly sealed containers away from heat sources .

Q. Which spectroscopic methods are most effective for distinguishing this compound from structurally similar brominated cyclohexane derivatives?

- Methodological Answer : IR spectroscopy identifies the benzoyl carbonyl stretch (~1700 cm⁻¹), while mass spectrometry distinguishes the molecular ion peak at m/z 239 (C₁₃H₁₅BrO). High-resolution NMR can resolve overlapping signals by analyzing coupling constants in the cyclohexane ring protons .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies suggest using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Catalytic Lewis acids like ZnBr₂ enhance electrophilicity at the benzoyl carbonyl, accelerating substitution. Temperature control (0–5°C) reduces side reactions, as evidenced by a 20% yield increase in controlled trials .

Q. What strategies resolve contradictions in spectral data when characterizing degradation products of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) require multi-technique validation :

- LC-MS/MS identifies hydrolyzed products (e.g., benzoylcyclohexanol).

- DFT computational modeling predicts plausible degradation pathways, aligning with experimental IR/Raman data .

Q. How does the steric environment of the cyclohexane ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Axial vs. equatorial bromine positioning alters steric hindrance. X-ray crystallography reveals axial bromine increases reactivity in Suzuki-Miyaura couplings due to reduced ring strain. Comparative studies show a 15% higher conversion rate for axial conformers .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) shows decomposition via hydrolysis (t₁/₂ = 14 days at pH 7). Acidic conditions (pH 2) accelerate degradation (t₁/₂ = 3 days), forming benzoic acid. Storage at −20°C in argon extends stability to 6 months .

Q. Data Analysis and Experimental Design

Q. How can researchers design experiments to differentiate between SN1 and SN2 mechanisms in reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : A primary KIE (>1) supports SN2 (bond-breaking in the transition state).

- Stereochemical Inversion : Chiral HPLC analysis of products reveals retention (SN1) vs. inversion (SN2) .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Use ANOVA to compare mean yields across batches. Control charts (e.g., Shewhart charts) monitor process stability, with outliers investigated via Grubbs’ test . A 95% confidence interval is typical for industrial-grade reproducibility .

Q. Safety and Compliance

Q. What waste disposal protocols align with environmental regulations for this compound?

Properties

IUPAC Name |

(1-bromocyclohexyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGUFFXUXWUSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322718 | |

| Record name | 1-BENZOYL-1-BROMOCYCLOHEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-66-5 | |

| Record name | NSC401907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-BENZOYL-1-BROMOCYCLOHEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-1-BROMOCYCLOHEXANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.